17-Deacetyl vecuronium bromide
Description
17-Deacetyl vecuronium bromide, also known as this compound, is a useful research compound. Its molecular formula is C32H55BrN2O3 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
3-Desacetyl Vecuronium, also known as 17-Deacetyl vecuronium bromide or 8S61ZS49CN, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors located at the motor end-plate . These receptors play a crucial role in muscle contraction by mediating the action of acetylcholine, a neurotransmitter essential for muscle movement .
Mode of Action
3-Desacetyl Vecuronium acts by competing for cholinergic receptors at the motor end-plate . This competitive binding blocks acetylcholine from binding to these receptors, thereby inhibiting depolarization . As a result, muscle contraction is prevented, leading to muscle relaxation .
Biochemical Pathways
The action of 3-Desacetyl Vecuronium primarily affects the neuromuscular transmission pathway . By blocking the binding of acetylcholine to its receptors, it disrupts the normal sequence of electrical signal transmission from the nerve to the muscle. This disruption prevents the initiation of muscle contraction, leading to muscle relaxation .
Pharmacokinetics
The pharmacokinetics of 3-Desacetyl Vecuronium involve its distribution, metabolism, and excretion . It has a distribution volume (Vd) of 0.3 to 0.4 L/kg . The compound is metabolized into an active metabolite, 3-desacetyl vecuronium, which has half the activity of the parent drug . Excretion is primarily through the feces (40% to 75%), and urine (30% as unchanged drug and metabolites) .
Result of Action
The result of 3-Desacetyl Vecuronium’s action is the relaxation of skeletal muscles . This is achieved by inhibiting the depolarization process at the motor end-plate, which prevents muscle contraction . This muscle relaxation is beneficial in various medical procedures, such as endotracheal intubation, surgery, or mechanical ventilation .
Action Environment
The action of 3-Desacetyl Vecuronium can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of vecuronium . If vecuronium is first administered more than 5 minutes after the start of the inhalation of certain anesthetics, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . Additionally, conditions like hypothermia may prolong the duration of action .
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMFSDSQRHLDG-FMCCZJBLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50587-95-6 | |
Record name | Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50587-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Deacetylvecuronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17-DEACETYL VECURONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-desacetyl vecuronium compare to vecuronium in terms of neuromuscular blocking potency?
A: 3-desacetyl vecuronium exhibits significant neuromuscular blocking activity, although it is less potent than its parent compound, vecuronium. In rat hemidiaphragm studies, 3-desacetyl vecuronium demonstrated approximately 80% of the potency of vecuronium. [] This suggests that 3-desacetyl vecuronium contributes to the overall neuromuscular blocking effect when vecuronium is administered.
A: Yes, hypothermia significantly impacts the hepatic processing of vecuronium and 3-desacetyl vecuronium. Research using isolated perfused rat livers showed that reducing the temperature to 28°C led to a decrease in both the hepatic uptake and metabolism of vecuronium. [] Furthermore, the biliary excretion rate of 3-desacetyl vecuronium was also reduced under hypothermic conditions. [] This highlights the importance of considering temperature when administering and monitoring vecuronium in clinical settings.
Q2: Can sugammadex, a reversal agent for aminosteroidal neuromuscular blocking agents, effectively reverse the effects of 3-desacetyl vecuronium?
A: Yes, studies in anesthetized rhesus monkeys demonstrated that sugammadex can effectively and rapidly reverse neuromuscular block induced by 3-desacetyl vecuronium. [] Interestingly, the dose of sugammadex required for effective reversal of 3-desacetyl vecuronium-induced block was lower than that needed for vecuronium. [] This finding has important implications for managing patients who might experience prolonged neuromuscular blockade due to 3-desacetyl vecuronium accumulation.
Q3: What analytical techniques are commonly used to quantify vecuronium, 3-desacetyl vecuronium, and other related neuromuscular blocking agents in biological samples?
A: Several analytical methods have been employed for quantifying these compounds, but many present limitations such as low sensitivity, complex procedures, or the use of specialized equipment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a sensitive and specific approach for quantifying vecuronium, 3-desacetyl vecuronium, and other neuromuscular blocking agents like rocuronium in plasma samples. [] This technique allows for accurate measurement of these compounds for pharmacokinetic and pharmacodynamic studies.
Q4: Why is the potential accumulation of 3-desacetyl vecuronium a concern in clinical settings, particularly in critically ill patients?
A: 3-desacetyl vecuronium possesses neuromuscular blocking activity and is a metabolite of vecuronium. [] In critically ill patients, particularly those with renal impairment, the clearance of 3-desacetyl vecuronium might be reduced. [] This can lead to the accumulation of 3-desacetyl vecuronium in the body, potentially prolonging neuromuscular block and increasing the risk of residual paralysis even after vecuronium administration is discontinued.
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